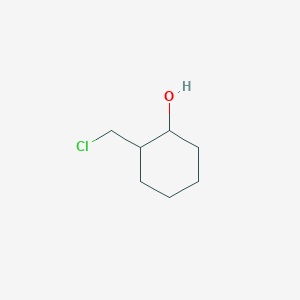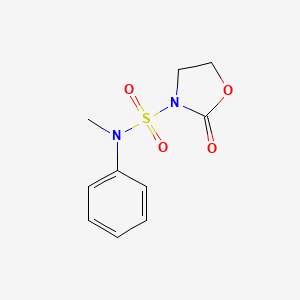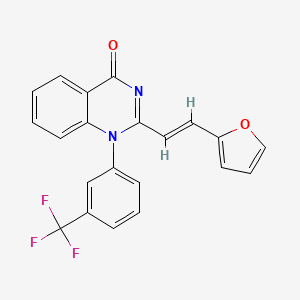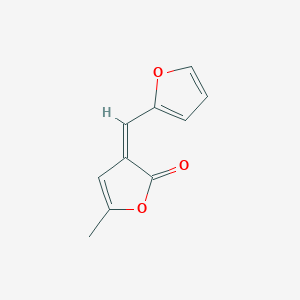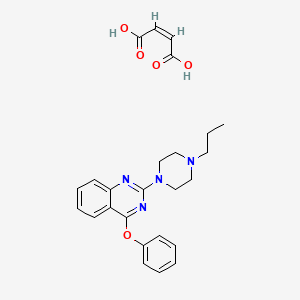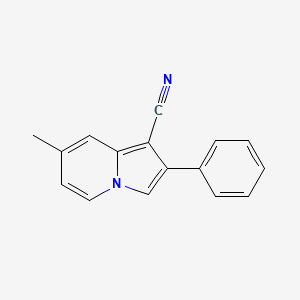![molecular formula C9H8ClNO4S B12916009 3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one CAS No. 74668-35-2](/img/structure/B12916009.png)
3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one is a heterocyclic compound that contains both nitrogen and oxygen in a five-membered ring structure. This compound is part of the oxazolidinone class, which is known for its significant biological activities, particularly in the field of antibacterial agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This process typically occurs in a hexafluoroisopropanol medium . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods
Industrial production of 3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one often involves the use of triazabicyclodecene catalysis to synthesize 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates. This method is efficient and yields high amounts of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted oxazolidinones .
Wissenschaftliche Forschungsanwendungen
3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in stereoselective transformations.
Biology: The compound is studied for its potential antibacterial properties.
Medicine: It serves as a scaffold for the development of new antibacterial agents.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone with potent antibacterial activity.
Tedizolid: Another oxazolidinone used to treat skin infections.
Contezolid: A newer oxazolidinone with promising antibacterial properties.
Uniqueness
3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one is unique due to its specific sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other oxazolidinones. This uniqueness makes it a valuable compound for developing new antibacterial agents and other pharmaceuticals .
Eigenschaften
CAS-Nummer |
74668-35-2 |
|---|---|
Molekularformel |
C9H8ClNO4S |
Molekulargewicht |
261.68 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8ClNO4S/c10-7-1-3-8(4-2-7)16(13,14)11-5-6-15-9(11)12/h1-4H,5-6H2 |
InChI-Schlüssel |
PIBYLCLMAHXLEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)N1S(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


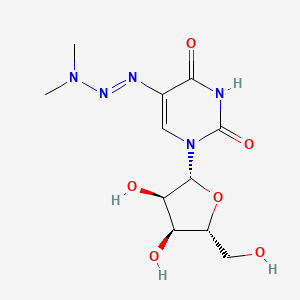
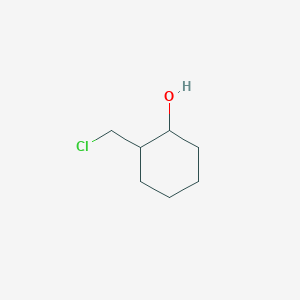
![5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine](/img/structure/B12915952.png)
![ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12915959.png)

